molecular formula C16H25IO4 B13484220 Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13484220
M. Wt: 408.27 g/mol
InChI Key: ALEKTAVUTIIVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps. One common method includes the iodination of a precursor compound followed by cyclization and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

    Material Science: It can be used in the development of new materials with unique properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism by which Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The iodine atom and the bicyclic structure play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate: This compound shares a similar bicyclic structure but differs in its functional groups and reactivity.

    1,4-Diazabicyclo[2.2.2]octane: Another related compound with a different substitution pattern and applications.

Uniqueness

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. Its iodine atom allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C16H25IO4

Molecular Weight

408.27 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C16H25IO4/c1-2-20-14(18)16-7-5-15(11-17,6-8-16)21-13(16)12-3-9-19-10-4-12/h12-13H,2-11H2,1H3

InChI Key

ALEKTAVUTIIVIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2C3CCOCC3)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.